molecular formula C24H26N2O5 B5066440 phenacyl 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate

phenacyl 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate

Cat. No.: B5066440
M. Wt: 422.5 g/mol
InChI Key: LJQMJYGHPCKMEQ-UHFFFAOYSA-N
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Description

Phenacyl 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of an indole moiety, a phenacyl group, and a propanoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenacyl 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate typically involves a multi-step process:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenacyl Group: The phenacyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the intermediate compound with 2-methylpropoxycarbonyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenacyl positions, using reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Phenacyl 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of phenacyl 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Phenacyl 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate can be compared with similar compounds such as:

    Phenacyl 3-(1H-indol-3-yl)propanoate: Lacks the 2-methylpropoxycarbonylamino group, resulting in different chemical reactivity and biological activity.

    3-(1H-Indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoic acid: Contains a carboxylic acid group instead of the phenacyl ester, leading to different solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenacyl 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-16(2)14-31-24(29)26-21(12-18-13-25-20-11-7-6-10-19(18)20)23(28)30-15-22(27)17-8-4-3-5-9-17/h3-11,13,16,21,25H,12,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQMJYGHPCKMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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